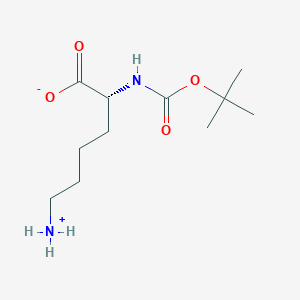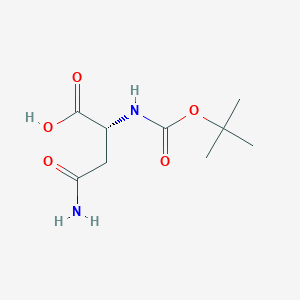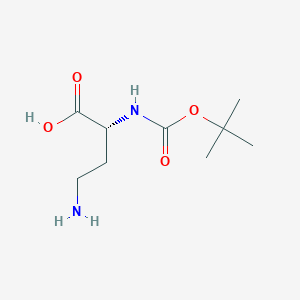
Fmoc-Tyr(tBu)-OPfp
概要
説明
“Fmoc-Tyr(tBu)-OH” is a derivative of tyrosine that is commonly used in solid phase peptide synthesis . It is also known as "Fmoc-O-tert-butyl-L-tyrosine" .
Synthesis Analysis
“Fmoc-Tyr(tBu)-OH” is used in peptide synthesis as an amino acid protection monomer . It is the preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . The use of “Fmoc-Tyr(tBu)-OH” in peptide synthesis is more efficient, as none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains . The use of “Fmoc-Tyr(tBu)-OH” also eliminates all potential for side products arising from the acylation of the tyrosine side-chain .
Molecular Structure Analysis
“Fmoc-O-tert-butyl-L-tyrosine” belongs to L-tyrosine compounds. Its molecular structure contains a chiral center, so it can exist two enantiomers and has optical activity .
Chemical Reactions Analysis
When a solution of “Fmoc-Tyr(tBu)-OH” dissolved in DMF is mixed together with a solution of piperidine and DMF mixed at a 1:4 ratio, a deprotection reaction of the Fmoc group will occur at room temperature .
Physical And Chemical Properties Analysis
“Fmoc-Tyr(tBu)-OH” is a white to light yellow crystalline powder. It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF. Its melting point is 150-151°C .
科学的研究の応用
Phosphotyrosine Peptides Synthesis : Fmoc-Tyr(tBu)-OPfp facilitates the synthesis of tyrosine phosphorylated peptides. It was used to synthesize phosphopeptides, which are fragments of murine adipocyte lipid binding protein, showing high yield and purity without byproducts like pyrophosphates (Krog-Jensen, Christensen, & Meldal, 1999).
High Yield O-Glycopeptide Synthesis : This compound is crucial in the high yield and stereoselective synthesis of O-glycopeptides. It demonstrates significant efficacy in glycosylation reactions for peptide resin coupling, providing a rapid and stereoselective method for routine O-glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).
Glycopeptide Synthesis for Glycogenin : Fmoc-Tyr(tBu)-OPfp has been used in the solid-phase synthesis of glycopeptides related to glycogenin, showing its utility in generating complex glycosylated peptides (Jansson et al., 1996).
Synthesis of Glycosylated Tyrosine Derivatives : The compound is essential in the synthesis of glycosylated tyrosine derivatives for solid-phase glycopeptide synthesis. Different glycosylation procedures were evaluated, highlighting its versatility in peptide synthesis (Jensen, Meldal, & Bock, 1993).
Preventing Aspartimide Formation : It's used in Fmoc/tBu solid-phase peptide synthesis, particularly in preventing aspartimide formation, a common problem in peptide synthesis (Behrendt, Huber, Marti, & White, 2015).
作用機序
Target of Action
Fmoc-Tyr(tBu)-OPfp, also known as Fmoc-O-tert-butyl-L-tyrosine, is a chemical compound commonly used in Fmoc solid phase peptide synthesis . Its primary targets are peptide chains, where it serves as a building block in the synthesis of complex peptides.
Mode of Action
Fmoc-Tyr(tBu)-OPfp interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This method involves the sequential addition of amino acids to a growing peptide chain. The Fmoc group of Fmoc-Tyr(tBu)-OPfp serves as a protective group for the amino acid tyrosine during this synthesis. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner.
Biochemical Pathways
The use of Fmoc-Tyr(tBu)-OPfp in peptide synthesis impacts the biochemical pathway of protein synthesis. Specifically, it is involved in the creation of peptide bonds, which are the links between amino acids in a protein. By providing a protected form of the amino acid tyrosine, Fmoc-Tyr(tBu)-OPfp allows for the controlled extension of peptide chains .
Pharmacokinetics
For instance, its solubility in organic solvents like DMF influences its availability for reactions .
Result of Action
The use of Fmoc-Tyr(tBu)-OPfp in peptide synthesis can result in the creation of complex peptides, such as Leu-EnkephalinAmide . These peptides can have various biological effects, depending on their structure and the nature of the amino acids within them.
Action Environment
The action of Fmoc-Tyr(tBu)-OPfp is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the efficiency of peptide synthesis. Additionally, the choice of solvent can affect the solubility and reactivity of Fmoc-Tyr(tBu)-OPfp .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSTZDWXCEVJP-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447069 | |
| Record name | Fmoc-Tyr(tBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr(tBu)-OPfp | |
CAS RN |
86060-93-7 | |
| Record name | Fmoc-Tyr(tBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-Tyr(tBu)-OPfp in peptide chemistry?
A1: Fmoc-Tyr(tBu)-OPfp is a crucial building block in solid-phase peptide synthesis, specifically for incorporating phosphotyrosine into peptide chains. [] The compound features several key components:
Q2: The provided research abstract mentions "unprotected phosphotyrosine." How does this relate to Fmoc-Tyr(tBu)-OPfp which includes protecting groups?
A2: This apparent contradiction arises because the research focuses on a novel method to prepare an "unprotected phosphotyrosine building block" itself []. This building block likely still carries protecting groups, but the key is the phosphoryl group on tyrosine is unprotected.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















